

Analytical methods for 2,1-Benzothiazol-7-ol quantification

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Compound of Interest

Compound Name: 2,1-Benzothiazol-7-ol

CAS No.: 58555-25-2

Cat. No.: B8656880

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Application Note: High-Performance Quantification of **2,1-Benzothiazol-7-ol**

Introduction & Scope

2,1-Benzothiazol-7-ol (also recognized as 7-hydroxy-2,1-benzisothiazole) is a critical heterocyclic intermediate often encountered in the synthesis of bioactive scaffolds, including antimicrobial agents and novel non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its more common 1,3-benzothiazole isomers, the 2,1-benzisothiazole core possesses unique electronic properties due to its ortho-quinonoid character, making its quantification challenging due to potential instability and isomerism.

This guide provides a comprehensive protocol for the quantification of **2,1-Benzothiazol-7-ol** in both pharmaceutical raw materials (high concentration) and biological matrices (trace level). We utilize an Analytical Quality by Design (AQbD) approach, ensuring robust method performance compatible with regulatory standards (ICH Q2(R1)).

Key Challenges Addressed:

- **Isomeric Selectivity:** Differentiating the 7-hydroxy isomer from 4-, 5-, or 6-hydroxy byproducts.
- **Matrix Interference:** Overcoming suppression in plasma/serum samples.

- Ionization Polarity: Optimizing Mass Spectrometry parameters for the amphoteric phenol/isothiazole moiety.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method development.

Property	Value (Approx.)	Impact on Method
Molecular Weight	151.19 g/mol	Low mass requires high-resolution MS or clean background.
pKa (Phenolic -OH)	~9.5 - 10.0	Retains neutral form at acidic pH (pH < 7).
pKa (Ring N)	~ -0.5 to 1.0	Very weakly basic; unlikely to protonate fully at pH > 2.
LogP	~1.8 - 2.2	Moderately lipophilic; ideal for Reversed-Phase (RP) LC.
UV Max	230 nm, 305 nm	Dual-band absorption allows for specific UV detection.

Strategic Decision: Given the pKa profile, an acidic mobile phase (0.1% Formic Acid) is selected to keep the phenolic group protonated (neutral), ensuring sharp peak shape and consistent retention on C18 columns.

Protocol A: HPLC-UV (Purity & Potency)

Recommended for QC release testing and synthetic process monitoring.

Chromatographic Conditions

- System: Agilent 1290 Infinity II or equivalent UHPLC.
- Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 μ m).

- Why: The 1.8 μm particle size provides high theoretical plates to resolve potential regioisomers.
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.
- Detection: Diode Array Detector (DAD) at 305 nm (Quantification) and 230 nm (Impurity profiling).

Gradient Program

Time (min)	% Mobile Phase B	Event
0.00	5	Equilibration
1.00	5	Load
8.00	95	Elution Gradient
10.00	95	Wash
10.10	5	Re-equilibration
13.00	5	End

Sample Preparation (Solid/Powder)

- Weigh: Accurately weigh 10.0 mg of sample.
- Dissolve: Dissolve in 10 mL of Methanol (Stock A: 1 mg/mL).
- Dilute: Dilute Stock A 1:100 with Mobile Phase A to reach target concentration (10 $\mu\text{g/mL}$).
- Filter: Pass through a 0.22 μm PTFE syringe filter into an amber vial (prevents photodegradation).

Protocol B: LC-MS/MS (Bioanalysis/Trace)

Recommended for DMPK studies and metabolite tracking.

Mass Spectrometry Parameters

The 2,1-benzothiazole ring allows for ionization in both polarities, but the phenolic group often drives sensitivity in Negative Mode (ESI-) due to the formation of the phenoxide ion $[M-H]^-$. However, Positive Mode (ESI+) $[M+H]^+$ should be screened if sensitivity is insufficient.

- Instrument: Sciex Triple Quad 6500+ or Thermo Altis.
- Ion Source: Electrospray Ionization (ESI).
- Polarity: Negative (ESI-) is preferred for phenols; verify with Positive (ESI+) during tuning.
- Precursor Ion: 150.0 m/z ($[M-H]^-$).

MRM Transitions (Optimized for ESI-):

Transition	Q1 Mass (Da)	Q3 Mass (Da)	CE (eV)	Purpose
Quantifier	150.0	122.0	-25	Loss of CO (Phenol characteristic)
Qualifier 1	150.0	95.0	-35	Ring fragmentation

| Qualifier 2 | 150.0 | 58.0 | -45 | Deep fragmentation |

Sample Extraction (Plasma)

Technique: Protein Precipitation (PPT) with Phospholipid Removal.

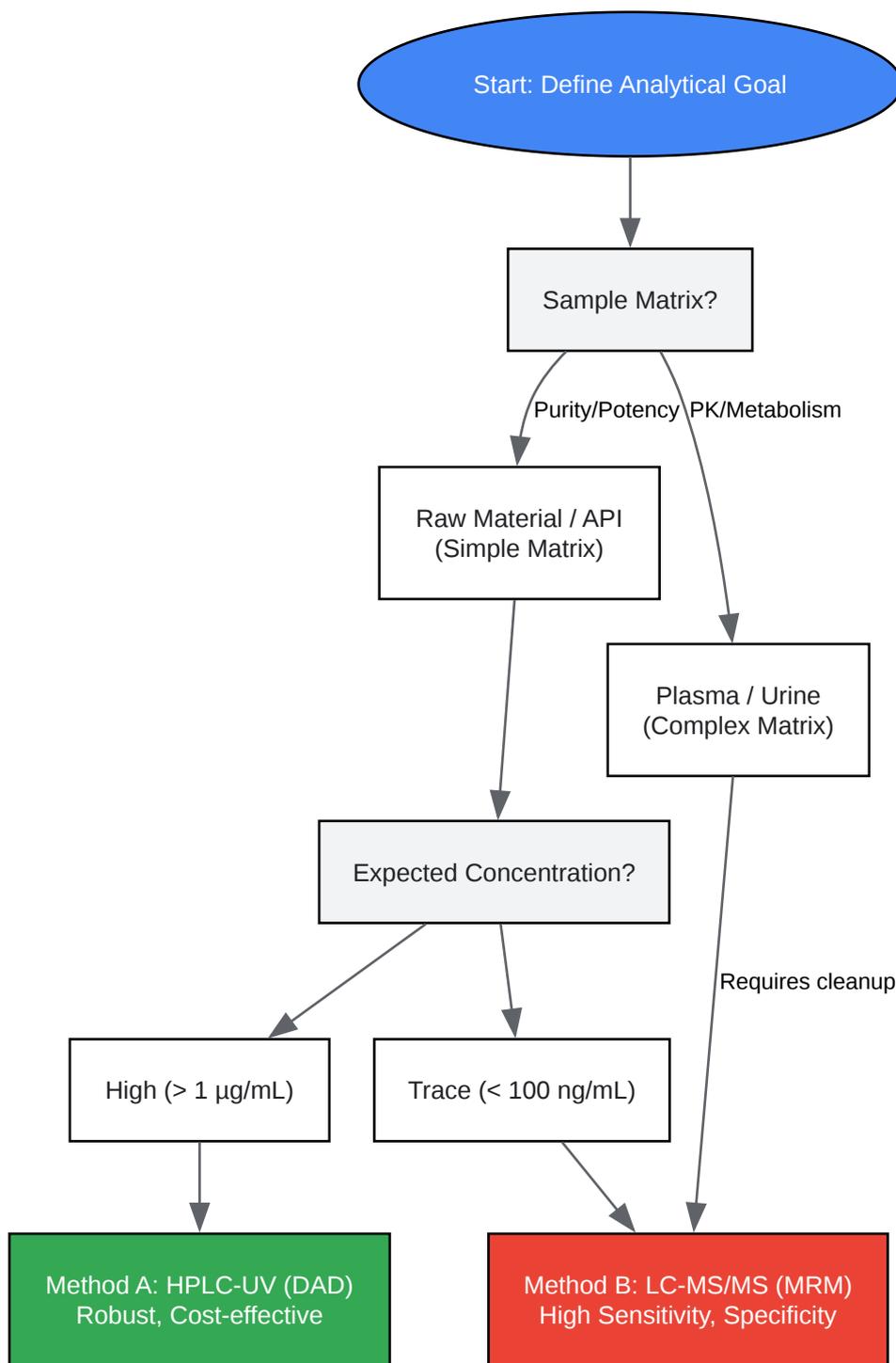
- Aliquot: Transfer 50 μ L of plasma to a 1.5 mL Eppendorf tube.
- Spike: Add 10 μ L of Internal Standard (IS), e.g., 7-hydroxy-quinoline-d6 (1 μ g/mL).

- Precipitate: Add 200 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid.
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: 14,000 x g for 10 minutes at 4°C.
- Supernatant: Transfer 150 μ L of supernatant to a new vial or a phospholipid removal plate (e.g., Waters Ostro).
- Inject: 2-5 μ L into the LC-MS system.

Visual Workflows (Graphviz)

Figure 1: Analytical Decision Tree

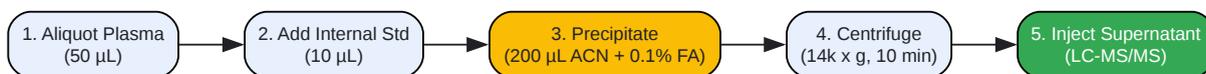
Caption: Decision logic for selecting the appropriate quantification method based on sample matrix and sensitivity requirements.



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Figure 2: Sample Preparation Workflow (Bioanalysis)

Caption: Step-by-step protein precipitation protocol optimized for recovery of phenolic benzothiazoles.



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Method Validation Parameters (Acceptance Criteria)

To ensure the trustworthiness of the data, the method must be validated according to ICH M10 (Bioanalytical) or ICH Q2(R1) (Analytical).

Parameter	Acceptance Criteria (HPLC-UV)	Acceptance Criteria (LC-MS/MS)
Linearity (R ²)	> 0.999	> 0.995
Accuracy (% Recovery)	98.0% - 102.0%	85.0% - 115.0%
Precision (RSD)	< 2.0%	< 15.0%
LOD (Limit of Detection)	~ 0.1 µg/mL	~ 0.5 ng/mL
Selectivity	No interference at RT	No interference in Blank Plasma

Troubleshooting Guide:

- Peak Tailing: Phenols interact with residual silanols. Solution: Ensure the column is "end-capped" and maintain mobile phase pH < 3.0.
- Carryover: Hydrophobic benzothiazoles may stick to injector seals. Solution: Use a needle wash of 50:50 Methanol:Isopropanol.

References

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